C12H14N4O2S
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-2-18-10(17)9-5-3-4-8(6-9)7-19-12-14-11(13)15-16-12/h3-6H,2,7H2,1H3,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUXLWPIIOLEEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CSC2=NNC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Structural Derivatization of C12h14n4o2s
Established Synthetic Pathways for C12H14N4O2S
Conventional Reaction Routes
The conventional synthesis of sulfadimidine, a member of the sulfa drugs, typically involves a multi-step process. A common starting material is acetanilide (B955), which undergoes chlorosulfonation followed by reaction with an appropriate amine to introduce the sulfonamide group. The synthesis of a related compound, sulfanilamide (B372717), starts with the chlorosulfonation of acetanilide to form 4-acetamidobenzenesulfonyl chloride. This intermediate is then reacted with aqueous ammonia (B1221849) to produce 4-acetamidobenzenesulfonamide, and subsequent removal of the acetyl protecting group yields sulfanilamide. wisc.edu
A general route for synthesizing sulfonamides involves the reaction of 4-acetamidobenzenesulfonyl chloride with the desired amine, in this case, 2-amino-4,6-dimethylpyrimidine, followed by deprotection of the acetamido group. wisc.edu Another approach involves the condensation of a sulfanilamide derivative with a pyrimidine (B1678525) precursor. For example, 2,5-disubstituted-1,3,4-thiadiazole derivatives can be synthesized from aromatic acids through esterification, hydrazination, salt formation, and cyclization. tsijournals.com
The synthesis of sulfamethoxazole (B1682508), a structurally similar sulfonamide, starts from acetanilide and involves chlorosulfonation, reaction with hydroxylamine, and subsequent condensation with an appropriate precursor. ethz.ch
Considerations for Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to pharmaceutical synthesis to create more sustainable and environmentally friendly processes. jocpr.comnih.gov These approaches focus on reducing waste, minimizing energy consumption, and using safer solvents and reagents. jocpr.com
For the synthesis of sulfonamides and related heterocyclic compounds, several green chemistry strategies have been explored:
Microwave-assisted synthesis: This technique can accelerate reaction rates, improve yields, and lead to cleaner reactions. nih.govmdpi.commdpi.com It is a valuable tool for enhancing pharmaceutical synthesis processes, though scale-up can present challenges. mdpi.com
Solvent-free synthesis: Conducting reactions without a solvent, for example through mechanochemical grinding, minimizes waste and reduces the environmental impact. mdpi.commdpi.com
Use of greener solvents: Replacing hazardous organic solvents with alternatives like water, supercritical CO2, or bio-based solvents is a key aspect of green chemistry. jocpr.com
Catalysis: The use of recyclable catalysts, including metal-catalyzed and one-pot reactions, can improve atom economy and prevent hazardous waste. mdpi.com
Electrochemical methods: Electrosynthesis offers a green and efficient protocol for synthesizing organic molecules like sulfonamides by avoiding the use of harsh chemical oxidants and reductants. researchgate.net
Synthesis and Characterization of this compound Derivatives
Rational Design of Structural Analogues
The rational design of structural analogues of sulfadimidine aims to improve its therapeutic properties or to explore new biological activities. This often involves modifying specific parts of the molecule to influence its interaction with biological targets.
One common approach is the synthesis of co-crystals, where sulfadimidine is combined with other molecules, such as benzoic acid derivatives, to form new crystalline structures with potentially different physicochemical properties. researchgate.net For instance, nine multi-component crystals of sulfadimidine with various benzoic acids have been synthesized and characterized. researchgate.net Similarly, ten new co-crystals of sulfamethazine (B1682506) with different carboxylic acids and amides have also been prepared. researchgate.net
Another strategy is the synthesis of derivatives where different functional groups are introduced. For example, new sulfa drug derivatives containing a 4-thiazolidinone (B1220212) ring have been synthesized with the expectation of enhanced antibacterial activity. uomustansiriyah.edu.iq Saccharide-modified thiadiazole sulfonamide derivatives have also been designed and synthesized using a "tail approach" to target specific enzymes. nih.gov
Spectroscopic and Diffraction-Based Characterization of Novel Entities
The characterization of newly synthesized sulfadimidine derivatives is crucial to confirm their structure and purity. A combination of spectroscopic and diffraction techniques is typically employed.
X-ray Diffraction (XRD): Single-crystal X-ray diffraction (SC-XRD) is used to determine the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive structural information. researchgate.netresearchgate.net Powder X-ray diffraction (PXRD) is used to confirm the bulk purity of the synthesized material. researchgate.netspectroscopyonline.com
Spectroscopic Methods:
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. tsijournals.comuomustansiriyah.edu.iqscielo.br
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the detailed molecular structure in solution. tsijournals.comuomustansiriyah.edu.iqurfu.ru
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. tsijournals.com
UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. researchgate.netprimescholars.com
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of the compounds, such as melting point and thermal stability. researchgate.netresearchgate.net
The following table provides an overview of the characterization techniques used for sulfadimidine and its derivatives.
| Technique | Purpose | References |
| Single-Crystal X-ray Diffraction (SC-XRD) | Determines the 3D molecular structure of crystalline solids. | researchgate.netresearchgate.net |
| Powder X-ray Diffraction (PXRD) | Confirms the crystalline phase and bulk purity of the material. | researchgate.netspectroscopyonline.com |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies functional groups present in the molecule. | tsijournals.comuomustansiriyah.edu.iqscielo.br |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the detailed molecular structure in solution. | tsijournals.comuomustansiriyah.edu.iqurfu.ru |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. | tsijournals.com |
| UV-Visible (UV-Vis) Spectroscopy | Provides information on electronic transitions. | researchgate.netprimescholars.com |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions like melting point. | researchgate.net |
| Thermogravimetric Analysis (TGA) | Determines thermal stability. | researchgate.net |
Structure-Activity Relationship (SAR) Studies of this compound and Analogues
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. ethz.ch For sulfonamides like sulfadimidine, SAR studies help in designing more potent and selective drugs. ethz.chnih.gov
The antibacterial activity of sulfonamides is based on their ability to inhibit dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. ebi.ac.uknih.gov SAR studies on sulfa drugs have shown that the p-aminobenzenesulfonamide moiety is a key pharmacophore. Modifications to the R-group attached to the sulfonamide nitrogen can significantly impact the drug's activity, solubility, and pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to correlate physicochemical properties of compounds with their biological activities. nih.gov For a series of sulfa drugs inhibiting Pneumocystis carinii DHPS, 3D-QSAR models have been developed to create a pharmacophore model useful for predicting the binding of new sulfa drugs. nih.gov
In the design of other types of receptor antagonists, 3D-QSAR models have been successfully used to identify key structural features that enhance activity. For example, studies on androgen receptor antagonists have shown that introducing negative charge groups, bulky substituents, and hydrophilic groups at specific positions can improve their anti-cancer properties. rsc.org
The following table summarizes key aspects of SAR studies on sulfonamides.
| Structural Feature | Impact on Activity | References |
| p-Aminobenzenesulfonamide core | Essential for antibacterial activity (pharmacophore). | ebi.ac.uknih.gov |
| Substituents on the sulfonamide nitrogen (R-group) | Influences potency, selectivity, solubility, and pharmacokinetics. | |
| Overall molecular shape and electronic properties | Crucial for binding to the target enzyme (DHPS). | nih.gov |
| Introduction of specific functional groups | Can enhance activity, for example, a 4-thiazolidinone ring may increase antibacterial effects. | uomustansiriyah.edu.iq |
Exploration of Molecular Modifications Affecting Biological Interactions
The biological activity of sulfamethazine and related sulfonamides is intrinsically linked to their molecular structure. solubilityofthings.com Modifications to the core structure can significantly impact their interactions with biological targets, primarily the bacterial enzyme dihydropteroate synthase (DHPS). nih.govebi.ac.uk
Researchers have explored a wide array of structural modifications to optimize biological activity. solubilityofthings.com Key areas of modification include the sulfonamide group and the amino group attached to the benzene (B151609) ring. The lipophilicity of the molecule, which influences its ability to cross bacterial cell membranes, can be tuned by altering substituents. A simplified high-pressure liquid chromatography method has been used to determine the lipophilicity for structure-activity relationship (SAR) studies of sulfonamides. ebi.ac.uk
The following table details some structural derivatives of the core sulfanilamide structure and their primary applications, illustrating the impact of molecular modifications.
| Compound Name | Molecular Formula | Structural Modification from Sulfanilamide | Primary Application |
| Sulfamethazine | This compound | Addition of a 4,6-dimethylpyrimidin-2-yl group to the sulfonamide nitrogen | Antibacterial |
| Sulfisomidine | This compound | Isomer of sulfamethazine, with a 2,6-dimethylpyrimidin-4-yl group | Antibacterial |
| Sulfanilamide | C6H8N2O2S | Core structure with an unsubstituted sulfonamide group | Antibacterial |
| Sulfadiazine (B1682646) | C10H10N4O2S | Addition of a pyrimidin-2-yl group to the sulfonamide nitrogen | Antibacterial |
| Sulfamethoxazole | C10H11N3O3S | Addition of a 5-methylisoxazol-3-yl group to the sulfonamide nitrogen | Antibacterial |
| Acetazolamide | C4H6N4O3S2 | An N-acetylated thiadiazole derivative of sulfanilamide | Carbonic Anhydrase Inhibitor |
Linkages between Chemical Structure and Mechanistic Outcomes
The mechanism of action of sulfamethazine is competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). nih.govpatsnap.com This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. patsnap.com Sulfamethazine, being a structural analog of para-aminobenzoic acid (PABA), competes with PABA for the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. nih.govpatsnap.com
The structure-activity relationship of sulfonamides like sulfamethazine reveals a clear link between specific functional groups and their role in the mechanistic outcome:
The para-amino group (-NH2): This group is essential for the antibacterial activity. ethz.chchimia.ch It mimics the amino group of PABA, allowing the molecule to bind to the active site of DHPS. patsnap.com Modifications to this group generally lead to a loss of antibacterial efficacy.
The sulfonamide group (-SO2NH-): This group, along with the attached heterocyclic ring (the dimethylpyrimidine group in sulfamethazine), is crucial for the compound's affinity and specificity for the enzyme. ethz.ch The acidity of the sulfonamide proton can influence the binding characteristics. While vital for the antibacterial action, this group has also been implicated in off-target effects, such as the inhibition of human carbonic anhydrase, which can lead to side effects. ethz.chchimia.ch The selectivity of modern sulfonamides like sulfamethoxazole is achieved by adding substituents that sterically hinder binding to human enzymes while preserving affinity for the bacterial target. ethz.ch
The following table summarizes the key structural features of sulfamethazine and their contribution to its biological mechanism.
| Structural Feature | Role in Biological Mechanism |
| para-Aminobenzyl moiety | Mimics PABA, enabling competitive binding to the DHPS active site. patsnap.com |
| Sulfonamide linker | Essential for binding to both DHPS and, undesirably, carbonic anhydrase. ethz.chchimia.ch |
| Dimethylpyrimidine ring | Influences solubility, protein binding, and pharmacokinetic properties, and contributes to the specificity of binding to DHPS. solubilityofthings.com |
In essence, the design of sulfamethazine and its derivatives represents a classic example of medicinal chemistry principles, where specific molecular components are strategically combined to achieve a desired therapeutic effect by interacting with a specific biological target. ethz.ch
Mechanistic Investigations of C12h14n4o2s
Molecular Mechanism of Action in Target Organisms
The primary molecular target of Sulfamethazine (B1682506) is the folate synthesis pathway, a process crucial for bacterial survival but absent in mammals, who obtain folate from their diet. nih.gov This selectivity makes the pathway an excellent target for antimicrobial agents.
Sulfamethazine functions as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS). patsnap.comguidetomalariapharmacology.orgguidetopharmacology.orgresearchgate.net Structurally, it is an analog of para-aminobenzoic acid (PABA), a natural substrate required by the DHPS enzyme. patsnap.comnih.gov This structural similarity allows Sulfamethazine to bind to the active site of DHPS, effectively blocking PABA from binding. patsnap.comresearchgate.net This competitive antagonism prevents the enzyme from catalyzing the conversion of PABA and pteridine (B1203161) into dihydropteroic acid, a critical step in the biosynthesis of folate. nih.govdrugbank.com By occupying the enzyme's active site, Sulfamethazine halts the metabolic pathway at this key juncture. mdpi.com
By inhibiting DHPS, Sulfamethazine directly interferes with the de novo synthesis of dihydrofolic acid (dihydrofolate). drugbank.comnih.govresearchgate.net Bacteria rely on this pathway to produce dihydrofolate, which is subsequently reduced to tetrahydrofolate (THF). patsnap.comdrugbank.com The blockade of DHPS by Sulfamethazine leads to a depletion of the dihydrofolate pool within the cell. researchgate.net Since the sulfonamide-bound enzyme cannot produce the necessary precursor, the entire downstream pathway for folate biosynthesis is arrested. mdpi.com This action effectively starves the bacteria of essential folate coenzymes. nih.gov
The disruption of the folate pathway has profound downstream consequences for the cell. Tetrahydrofolate (THF), the active form of folate, is an essential cofactor in the synthesis of several key cellular building blocks. patsnap.comdrugbank.com Specifically, THF is required for the biosynthesis of purines (adenine and guanine) and thymidylate (dTMP), which are the fundamental components of DNA and RNA. patsnap.comontosight.aidrugbank.com The Sulfamethazine-induced depletion of THF stalls the production of these nucleotides. drugbank.comnih.govresearchgate.net Without an adequate supply of purines and dTMP, the bacterial cell cannot synthesize new DNA or RNA, which is essential for replication and other vital functions. patsnap.comontosight.ai
Interference with Dihydrofolate Synthesis Pathways
Cellular and Subcellular Effects of C12H14N4O2S
The molecular inhibitions caused by Sulfamethazine translate into significant cellular effects, ultimately arresting microbial proliferation.
The primary cellular effect of Sulfamethazine is bacteriostatic, meaning it inhibits the growth and reproduction of bacteria rather than killing them directly. drugbank.comnih.govdrugbank.com This bacteriostatic action is a direct result of the depletion of essential nucleotides. drugbank.comresearchgate.net By halting DNA, RNA, and protein synthesis, the compound prevents cell division and population growth, giving the host's immune system an opportunity to clear the infection. patsnap.com The effect is concentration-dependent and impacts a wide range of gram-positive and gram-negative bacteria that must synthesize their own folic acid. tubitak.gov.trtaylorandfrancis.com
At the molecular level, the cessation of microbial growth is a direct consequence of the inability to replicate the genome and transcribe genes. The lack of purines and dTMP prevents DNA polymerase and RNA polymerase from functioning correctly, leading to a halt in the cell cycle. patsnap.comdrugbank.com This inhibition of nucleic acid synthesis is the ultimate cause of the bacteriostatic effect observed at the cellular level. researchgate.netontosight.ai Consequently, bacterial cells are unable to divide and proliferate, effectively controlling the microbial population. patsnap.comnih.gov
Interactive Data Table: Summary of Mechanistic Effects
| Mechanism Stage | Target/Process | Effect of this compound (Sulfamethazine) | Ultimate Consequence |
| Enzyme Inhibition | Dihydropteroate Synthase (DHPS) | Competitive inhibition, blocks PABA binding | Halts dihydropteroic acid production |
| Pathway Interference | Dihydrofolate Synthesis | Depletes dihydrofolate pool | Arrests tetrahydrofolate (THF) synthesis |
| Biosynthesis Impact | Purine and dTMP Synthesis | Prevents formation of DNA/RNA precursors | Blocks nucleic acid synthesis |
| Cellular Outcome | Microbial Growth & Proliferation | Inhibits cell division | Bacteriostatic effect |
Interactions with Prokaryotic Cellular Processes
Enzymatic and Receptor Binding Dynamics of this compound
The therapeutic effect of Sulfamethazine stems from its ability to act as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). biorxiv.orgresearchgate.netresearchgate.net This enzyme is critical in the folic acid synthesis pathway of bacteria and some protozoa, as it catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. nih.gov By mimicking the structure of PABA, Sulfamethazine binds to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor to essential components for DNA and RNA synthesis. researchgate.netnih.gov This inhibition is bacteriostatic in nature, meaning it prevents the growth and reproduction of the microorganisms. drugbank.comresearchgate.net
The binding affinity of Sulfamethazine to its primary target, DHPS, has been quantified in various studies. For instance, against the DHPS enzyme from the protozoan parasite Toxoplasma gondii, Sulfamethazine exhibits a 50% inhibitory concentration (IC50) of 5.7 µM. ncats.iocaymanchem.com In a different experimental setup using a DHPS-based biosensor, an IC50 value of 8.59 ng/mL was recorded for Sulfamethazine. tandfonline.com Furthermore, molecular docking studies have predicted a favorable binding affinity of -5.9 kcal/mol between Sulfamethazine and DHPS. researchgate.net
It is noteworthy that the efficacy of sulfonamides can be diminished by resistance mechanisms. Some resistant bacteria possess altered DHPS enzymes, encoded by sul genes, which have a significantly lower affinity for sulfonamides compared to the natural substrate PABA. biorxiv.org For example, research has shown that as much as a 10,000-fold higher concentration of a sulfonamide was needed to inhibit a resistant DHPS enzyme (Sul1) compared to the susceptible form. biorxiv.org A related sulfonamide, sulfamethoxazole (B1682508), was found to have an inhibition constant (Ki) of 5.1 µM against E. coli DHPS. biorxiv.org
Beyond its primary target, Sulfamethazine has been shown to interact with other proteins, although these interactions are not the basis of its antimicrobial activity. Studies on its binding to serum proteins, which can affect its distribution and availability in the body, have been conducted. For example, the binding of Sulfamethazine to rabbit serum albumin was characterized by a dissociation constant (Kd) of 0.078 mM.
Investigations into the interaction of Sulfamethazine with heme proteins have also been reported. The binding constant (Ka) for its interaction with hemoglobin and myoglobin (B1173299) was found to be in the order of 10^4 M-1. researchgate.net These interactions can induce conformational changes in the proteins. researchgate.net
The following tables summarize the reported binding data for Sulfamethazine with its primary enzymatic target and other proteins.
| Target Enzyme/Protein | Organism/System | Binding Parameter | Value |
| Dihydropteroate Synthase (DHPS) | Toxoplasma gondii | IC50 | 5.7 µM |
| Dihydropteroate Synthase (DHPS) | Biosensor | IC50 | 8.59 ng/mL |
| Dihydropteroate Synthase (DHPS) | Molecular Docking | Binding Affinity | -5.9 kcal/mol |
| Rabbit Serum Albumin | Rabbit | Kd | 0.078 mM |
| Hemoglobin | - | Ka | ~10^4 M-1 |
| Myoglobin | - | Ka | ~10^4 M-1 |
Environmental Occurrence, Fate, and Ecological Impact of C12h14n4o2s
Abiotic Degradation Pathways of C12H14N4O2S
Abiotic processes, particularly those involving light (photolysis) and strong oxidizing agents, play a crucial role in the environmental degradation of Sulfamethazine (B1682506).
Sulfamethazine absorbs light at wavelengths greater than 290 nm, making it susceptible to direct degradation by sunlight. nih.gov Laboratory studies have demonstrated this susceptibility, with 20% and 17% degradation observed after 6 hours of exposure to UVA/UVB and UVA light sources, respectively. nih.gov Under natural sunlight, 43% degradation was observed over 7 days. nih.gov The aquatic photodegradation half-life varies with season and latitude, ranging from 28 to 72 days in summer and 31 to 180 days in winter. nih.gov One identified degradation product from this process is 4-(2-Amino,4,5-dimethylpyrimidin-1(2H)-yl)aniline. nih.gov However, direct photolysis is often less efficient than more advanced processes. conicet.gov.arsemanticscholar.org
Table 2: Photolytic Degradation of Sulfamethazine
| Light Source | Exposure Time | Degradation | Aquatic Half-Life (Latitude Dependent) | Reference |
|---|---|---|---|---|
| UVA/UVB | 6 hours | 20% | - | nih.gov |
| UVA | 6 hours | 17% | - | nih.gov |
| Sunlight | 7 days | 43% | - | nih.gov |
Hydrolysis is not a significant degradation pathway for Sulfamethazine in the environment. nih.gov The molecule lacks functional groups that are susceptible to hydrolysis under typical environmental conditions (pH 5-9). nih.gov This stability against hydrolysis means that other degradation mechanisms, such as photolysis and oxidation, are more important in determining its environmental persistence.
Advanced Oxidation Processes (AOPs) are a suite of technologies designed to degrade persistent organic pollutants by generating highly reactive species like hydroxyl radicals. scispace.comresearchgate.netmdpi.comtaylorfrancis.com Several AOPs have proven effective for the remediation of Sulfamethazine from water.
UV/H₂O₂: The combination of ultraviolet (UV) light and hydrogen peroxide (H₂O₂) significantly accelerates the degradation of Sulfamethazine compared to UV radiation alone. semanticscholar.org In one study, the degradation rate constant for Sulfamethazine increased from 0.016 min⁻¹ under sole UV irradiation to 0.130 min⁻¹ in the UV/H₂O₂ system. semanticscholar.org The degradation efficiency improves with increasing H₂O₂ concentration, with one study reporting a rise in removal from 29.3% to 94.7% after 20 minutes when H₂O₂ was added. semanticscholar.org
Photo-Fenton: The photo-Fenton process, which combines Fenton's reagent (Fe²⁺ and H₂O₂) with UV or visible light, is highly efficient at degrading Sulfamethazine. conicet.gov.ar Studies have shown that the photo-Fenton process can achieve complete removal of the antibiotic in less than 5 minutes, far surpassing the efficiency of direct photolysis or the Fenton reaction without light. conicet.gov.ar The process works by generating powerful oxidants through the photochemical reactions of iron species and hydrogen peroxide. conicet.gov.ar
These AOPs represent promising technologies for upgrading wastewater treatment plants to effectively remove Sulfamethazine and other persistent pharmaceutical pollutants from the aqueous environment. scispace.comresearchgate.net
Table 3: Compound Names Mentioned
| Compound Name | Other Names | Molecular Formula |
|---|---|---|
| Sulfamethazine | Sulphadimidine | This compound |
| 4-(2-Amino,4,5-dimethylpyrimidin-1(2H)-yl)aniline | - | C12H15N5 |
Biotic Degradation and Bioremediation of Albendazole and its Metabolites
Microbial Biodegradation Mechanisms in Environmental Matrices
The primary mechanism of Albendazole biodegradation in the environment is oxidation. In various environmental matrices like soil and water, microorganisms facilitate the transformation of Albendazole (ABZ) into its main metabolites: the anthelmintically active Albendazole sulfoxide (B87167) (ABZSO) and the generally less active Albendazole sulfone (ABZSO2). nih.govaloki.hu This two-step oxidation process is analogous to the metabolic pathway observed in mammals. nih.govdrugbank.com
Studies have shown that the dissipation of Albendazole in soil is primarily driven by biotic processes, with microbial degradation playing a key role. oup.comresearchgate.net Soil fumigation has been demonstrated to significantly slow down the degradation of Albendazole, confirming the importance of the soil microbiome in its transformation. researchgate.netuth.gr The transformation process involves the oxidation of the sulfide (B99878) group in the Albendazole molecule, first to a sulfoxide and then to a sulfone. While oxidation is a major pathway, some research suggests that other biotic degradation pathways may also occur, leading to the formation of different, less-studied transformation products. nih.govnih.gov
The rate and extent of biodegradation can be influenced by various soil properties such as pH and organic carbon content. oup.comresearchgate.net For instance, the dissipation of Albendazole has been shown to be affected by the total organic carbon in the soil. researchgate.net
Role of Specific Microbial Consortia in Albendazole Transformation
Specific microbial consortia and individual bacterial strains have been identified as key players in the transformation of Albendazole. Enrichment cultures from soils with a history of Albendazole application have led to the isolation of bacteria capable of actively degrading the compound. nih.govnih.gov
Notably, strains belonging to the genus Acinetobacter have been isolated from soil and shown to actively degrade Albendazole. nih.govnih.gov These bacteria can transform Albendazole into Albendazole sulfoxide and Albendazole sulfone. nih.gov Other bacterial genera, including Bacillus, Escherichia, Klebsiella, Pseudomonas, and Streptomyces, have also demonstrated the ability to transform Albendazole into its sulfoxide and sulfone metabolites. For example, a study revealed that Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae could transform Albendazole into Albendazole sulfoxide, while Enterobacter aerogenes, Klebsiella aerogenes, Pseudomonas aeruginosa, and Streptomyces griseus could produce both Albendazole sulfoxide and Albendazole sulfone.
The comammox (complete ammonia-oxidizing) bacterium Nitrospira inopinata has also been shown to biotransform Albendazole, primarily through hydroxylation and S-oxidation. ru.nl Interestingly, some microbial consortia that are effective at degrading other benzimidazoles, like thiabendazole, have also shown the capacity to degrade Albendazole, suggesting the potential for cross-degradation capabilities within these microbial communities. uth.griaea.org
| Microorganism | Transformation Products | Reference |
|---|---|---|
| Acinetobacter sp. | Albendazole sulfoxide (ABZSO), Albendazole sulfone (ABZSO2) | nih.govnih.gov |
| Bacillus subtilis | Albendazole sulfoxide (ABZSO) | |
| Escherichia coli | Albendazole sulfoxide (ABZSO) | |
| Klebsiella pneumoniae | Albendazole sulfoxide (ABZSO) | |
| Enterobacter aerogenes | Albendazole sulfoxide (ABZSO), Albendazole sulfone (ABZSO2) | |
| Pseudomonas aeruginosa | Albendazole sulfoxide (ABZSO), Albendazole sulfone (ABZSO2) | |
| Streptomyces griseus | Albendazole sulfoxide (ABZSO), Albendazole sulfone (ABZSO2) | |
| Nitrospira inopinata (comammox) | Hydroxylated and S-oxidized metabolites | ru.nl |
Bioremediation Strategies for Contaminated Environments
Given the environmental concerns associated with Albendazole contamination, bioremediation strategies are being explored to enhance its removal from soil and water. mdpi.comresearchgate.net Bioaugmentation, which involves the introduction of specific microorganisms with desired degradation capabilities into a contaminated site, is a promising approach. nih.govnih.govresearchgate.net
The isolation of microbial strains like Acinetobacter sp. that can actively degrade Albendazole opens the door for their use in bioaugmentation of contaminated manures and soils. nih.govnih.gov Studies have shown that bioaugmentation of sheep feces with a thiabendazole-degrading bacterial consortium can enhance the degradation of Albendazole. iaea.org The efficiency of bioaugmentation can be improved by factors such as the absence of a competing indigenous microbial community. iaea.org
Biostimulation, which involves stimulating the activity of indigenous microorganisms by adding nutrients or other amendments, is another potential bioremediation strategy. mdpi.com While less studied specifically for Albendazole, the principle of enhancing the metabolic activity of native degraders could be applied. Phytoremediation, the use of plants to remove pollutants, has also been suggested as a potential tool for the detoxification of Albendazole in the environment, as some plants have been shown to take up and metabolize the compound. nih.gov
Ecological Dynamics and Environmental Persistence
The ecological dynamics of Albendazole and its metabolites are governed by their potential for bioaccumulation in non-target organisms and their transport and distribution throughout environmental compartments.
Bioaccumulation and Biotransformation in Non-Target Organisms (excluding human health)
Albendazole and its metabolites can be taken up by non-target organisms, leading to bioaccumulation and potential ecological effects. Studies have investigated the bioaccumulation of these compounds in various organisms, including fish and plants.
In fish, such as the tambaqui (Colossoma macropomum), Albendazole and its metabolites have been shown to accumulate in tissues like muscle and skin. cabidigitallibrary.orgresearchgate.netscielo.br However, research indicates that the biomagnification factors are generally low, suggesting a limited risk of bioaccumulation in the target tissues of these fish. cabidigitallibrary.orgresearchgate.netscielo.br
Plants, such as alfalfa (Medicago sativa), can also take up Albendazole from the soil and biotransform it into a variety of metabolites, including Albendazole sulfoxide and Albendazole sulfone. mdpi.comresearchgate.net The presence of the parent compound and its active metabolites in fodder plants raises concerns about potential exposure to grazing animals and the development of anthelmintic resistance in parasites. nih.govmdpi.comresearchgate.net
The biotransformation of Albendazole is not limited to vertebrates and higher plants. Invertebrate nematodes like Caenorhabditis elegans have been shown to metabolize Albendazole into a hexose (B10828440) conjugate. nih.gov The ability of various organisms to metabolize Albendazole highlights the complexity of its environmental fate and the potential for the formation of a wide array of transformation products in different ecosystems.
| Organism | Observed Effect | Key Metabolites | Reference |
|---|---|---|---|
| Tambaqui (Colossoma macropomum) | Accumulation in muscle and skin with low biomagnification. | Albendazole and its metabolites | cabidigitallibrary.orgresearchgate.netscielo.br |
| Alfalfa (Medicago sativa) | Uptake from soil and biotransformation. | Albendazole sulfoxide (ABZSO), Albendazole sulfone (ABZSO2), and other metabolites | mdpi.comresearchgate.net |
| Caenorhabditis elegans | Metabolized to a hexose conjugate. | Albendazole-hexose | nih.gov |
| Mouflon (Ovis musimon) hepatocytes | In vitro biotransformation. | (+)-ABZSO and (-)-ABZSO, Albendazole sulfone (ABZSO2) | nih.gov |
Transport and Distribution Modeling in Environmental Systems
The transport and distribution of Albendazole and its metabolites in the environment are influenced by their physicochemical properties and various environmental factors. acs.org Modeling these processes is crucial for predicting their environmental concentrations and potential risks. researchgate.net
Albendazole itself has a relatively low water solubility and a moderate to strong sorption affinity for soil and sediment particles, which can limit its mobility. researchgate.netteagasc.ie However, its transformation products, Albendazole sulfoxide and Albendazole sulfone, are generally more polar and may have a higher potential for leaching through the soil profile and entering groundwater systems. researchgate.net
Environmental fate models, such as the source-pathway-receptor model, can be used to predict the distribution of pharmaceuticals and their metabolites in the environment. acs.org These models consider factors like the source of the contaminant, its transport pathways through soil and water, and the receiving environmental compartments. acs.org The mobility of these compounds is governed by processes such as leaching, sorption-desorption, and degradation, which are in turn affected by their chemical structure, solubility, and the characteristics of the environmental matrix. acs.orgteagasc.ie
Studies have detected Albendazole and its transformation products in various environmental compartments, including surface water, groundwater, and soil, highlighting their potential for transport from agricultural areas to aquatic ecosystems. researchgate.netteagasc.ie The development of accurate transport and distribution models is essential for assessing the environmental risks posed by these compounds and for developing effective mitigation strategies. researchgate.net
Table of Compound Names
| Molecular Formula | Common Name(s) |
|---|---|
| This compound | Sulfamethazine, Sulfadimidine |
| C12H15N3O2S | Albendazole (ABZ) |
| C12H15N3O3S | Albendazole sulfoxide (ABZSO), Ricobendazole |
| C12H15N3O4S | Albendazole sulfone (ABZSO2) |
| C10H9N3S | Thiabendazole |
| C15H13N3O2S | Fenbendazole |
| C16H13N3O3 | Mebendazole |
| C16H12FN3O3 | Flubendazole |
| C13H8Cl2N2O2 | Niclosamide |
| C22H23Cl2I N2O3 | Closantel |
| C14H22N4O3S | Timolol |
| C14H22O5S | Timolol Maleate |
| C22H24N2O8 | Tetracycline |
| C7H8N4O2 | Theobromine |
| C8H10N4O2 | Theophylline, Caffeine |
| C9H13N3O | Pindolol |
| C18H21NO3 | Naloxone |
| C21H23NO5 | Naltrexone |
| C16H19N3O4S | Amoxicillin |
| C16H18N2O4S | Penicillin G |
| C8H11NO2 | Paracetamol (Acetaminophen) |
| C17H19N3O | Phenylbutazone |
| C14H12O3 | Ketoprofen |
| C13H18O2 | Ibuprofen |
| C15H22N2O | Lidocaine |
| C13H20N2O2 | Mepivacaine |
| C12H18N2O | Bupivacaine |
| C14H22N2O | Ropivacaine |
| C15H22N2O2 | Levobupivacaine |
| C17H22O2 | Estradiol |
| C18H24O2 | Estrone |
| C21H28O2 | Progesterone |
| C19H28O2 | Testosterone |
| C20H30O2 | Nandrolone |
| C21H28O5 | Cortisol |
| C21H30O5 | Prednisolone |
| C22H29FO5 | Dexamethasone |
| C22H30O5 | Betamethasone |
| C24H31FO6 | Fludrocortisone |
| C2H4O2 | Acetic acid |
| CH4N2O | Urea |
| C6H12O6 | Glucose |
| C12H22O11 | Sucrose |
| C2H6O | Ethanol |
| C3H8O | Isopropanol |
| CH2O | Formaldehyde |
| C2H4O | Acetaldehyde |
| C3H6O | Acetone |
| C6H6 | Benzene (B151609) |
| C7H8 | Toluene |
| C8H10 | Xylene |
| C10H8 | Naphthalene |
| C12H8 | Acenaphthylene |
| C12H10 | Acenaphthene |
| C14H10 | Anthracene, Phenanthrene |
| C16H10 | Fluoranthene, Pyrene |
| C18H12 | Benzo[a]anthracene, Chrysene |
| C20H12 | Benzo[b]fluoranthene, Benzo[k]fluoranthene, Benzo[a]pyrene |
| C22H12 | Indeno[1,2,3-cd]pyrene, Dibenzo[a,h]anthracene |
| C24H12 | Benzo[ghi]perylene |
| C6H5Cl | Chlorobenzene |
| C6H4Cl2 | Dichlorobenzene |
| C6H3Cl3 | Trichlorobenzene |
| C6H2Cl4 | Tetrachlorobenzene |
| C6HCl5 | Pentachlorobenzene |
| C6Cl6 | Hexachlorobenzene |
| C6H5OH | Phenol |
| C7H7OH | Cresol |
| C8H9OH | Xylenol |
| C12H9N | Carbazole |
| C12H8N2 | Dibenzofuran |
| C12H8S | Dibenzothiophene |
| C12H8O2 | Dioxin |
| C12H4Cl4O2 | TCDD |
| C12H2Cl6O2 | HCDD |
| C12Cl8O2 | OCDD |
| C12H8O | Dibenzofuran |
| C12H4Cl4O | TCDF |
| C12H2Cl6O | HCDF |
| C12Cl8O | OCDF |
| C10H12N2 | Nicotine |
| C10H14N2 | Anabasine |
| C10H14N2O | Cotinine |
| C17H21NO4 | Cocaine |
| C21H23NO5 | Heroin |
| C21H27NO | Methadone |
| C10H15N | Amphetamine |
| C10H15NO | Methamphetamine |
| C9H13NO3 | MDMA |
| C13H16N2O2 | LSD |
| C21H30O2 | THC |
| C21H26O2 | Cannabidiol |
| C21H30O2 | Cannabinol |
| C20H25NO3 | Capsaicin |
| C14H18N2O5 | Aspartame |
| C12H15NO2 | Saccharin |
| C7H5NO3S | Acesulfame K |
| C6H12O6 | Fructose, Galactose |
| C5H10O5 | Ribose, Deoxyribose |
| C6H10O5 | Starch, Cellulose, Glycogen |
| C18H32O16 | Raffinose |
| C24H42O21 | Stachyose |
| C30H52O26 | Verbascose |
| C6H14O6 | Sorbitol, Mannitol, Inositol |
| C5H12O5 | Xylitol |
| C4H10O4 | Erythritol |
| C3H8O3 | Glycerol |
| C2H6O2 | Ethylene glycol |
| C3H8O2 | Propylene glycol |
| C4H10O3 | Diethylene glycol |
| C6H14O4 | Triethylene glycol |
| C2H3NaO2 | Sodium acetate |
| C4H7NaO4 | Monosodium glutamate |
| C6H5Na3O7 | Sodium citrate |
| C7H5NaO2 | Sodium benzoate |
| NaHCO3 | Sodium bicarbonate |
| NaCl | Sodium chloride |
| KCl | Potassium chloride |
| CaCl2 | Calcium chloride |
| MgCl2 | Magnesium chloride |
| Na2SO4 | Sodium sulfate |
| K2SO4 | Potassium sulfate |
| CaSO4 | Calcium sulfate |
| MgSO4 | Magnesium sulfate |
| NaNO3 | Sodium nitrate |
| KNO3 | Potassium nitrate |
| Ca(NO3)2 | Calcium nitrate |
| Mg(NO3)2 | Magnesium nitrate |
| Na3PO4 | Sodium phosphate |
| K3PO4 | Potassium phosphate |
| Ca3(PO4)2 | Calcium phosphate |
| Mg3(PO4)2 | Magnesium phosphate |
| (NH4)2SO4 | Ammonium (B1175870) sulfate |
| NH4Cl | Ammonium chloride |
| NH4NO3 | Ammonium nitrate |
| (NH4)3PO4 | Ammonium phosphate |
| H2SO4 | Sulfuric acid |
| HCl | Hydrochloric acid |
| HNO3 | Nitric acid |
| H3PO4 | Phosphoric acid |
| H2CO3 | Carbonic acid |
| H3BO3 | Boric acid |
| NaOH | Sodium hydroxide |
| KOH | Potassium hydroxide |
| Ca(OH)2 | Calcium hydroxide |
| Mg(OH)2 | Magnesium hydroxide |
| NH4OH | Ammonium hydroxide |
| FeSO4 | Iron(II) sulfate |
| FeCl2 | Iron(II) chloride |
| Fe(NO3)2 | Iron(II) nitrate |
| FePO4 | Iron(III) phosphate |
| Fe2(SO4)3 | Iron(III) sulfate |
| FeCl3 | Iron(III) chloride |
| Fe(NO3)3 | Iron(III) nitrate |
| CuSO4 | Copper(II) sulfate |
| CuCl2 | Copper(II) chloride |
| Cu(NO3)2 | Copper(II) nitrate |
| ZnSO4 | Zinc sulfate |
| ZnCl2 | Zinc chloride |
| Zn(NO3)2 | Zinc nitrate |
| MnSO4 | Manganese(II) sulfate |
| MnCl2 | Manganese(II) chloride |
| Mn(NO3)2 | Manganese(II) nitrate |
| CoSO4 | Cobalt(II) sulfate |
| CoCl2 | Cobalt(II) chloride |
| Co(NO3)2 | Cobalt(II) nitrate |
| NiSO4 | Nickel(II) sulfate |
| NiCl2 | Nickel(II) chloride |
| Ni(NO3)2 | Nickel(II) nitrate |
| PbSO4 | Lead(II) sulfate |
| PbCl2 | Lead(II) chloride |
| Pb(NO3)2 | Lead(II) nitrate |
| HgSO4 | Mercury(II) sulfate |
| HgCl2 | Mercury(II) chloride |
| Hg(NO3)2 | Mercury(II) nitrate |
| CdSO4 | Cadmium sulfate |
| CdCl2 | Cadmium chloride |
| Cd(NO3)2 | Cadmium nitrate |
| As2O3 | Arsenic trioxide |
| As2O5 | Arsenic pentoxide |
| H3AsO3 | Arsenous acid |
| H3AsO4 | Arsenic acid |
| CrO3 | Chromium trioxide |
| Cr2O3 | Chromium(III) oxide |
| H2CrO4 | Chromic acid |
| H2Cr2O7 | Dichromic acid |
| SiO2 | Silicon dioxide |
| Al2O3 | Aluminum oxide |
| Fe2O3 | Iron(III) oxide |
| TiO2 | Titanium dioxide |
| ZnO | Zinc oxide |
| MgO | Magnesium oxide |
| CaO | Calcium oxide |
| K2O | Potassium oxide |
| Na2O | Sodium oxide |
| CO2 | Carbon dioxide |
| CO | Carbon monoxide |
| SO2 | Sulfur dioxide |
| SO3 | Sulfur trioxide |
| NO | Nitric oxide |
| NO2 | Nitrogen dioxide |
| N2O | Nitrous oxide |
| N2O4 | Dinitrogen tetroxide |
| N2O5 | Dinitrogen pentoxide |
| O2 | Oxygen |
| O3 | Ozone |
| H2 | Hydrogen |
| N2 | Nitrogen |
| Cl2 | Chlorine |
| Br2 | Bromine |
| I2 | Iodine |
| F2 | Fluorine |
| He | Helium |
| Ne | Neon |
| Ar | Argon |
| Kr | Krypton |
| Xe | Xenon |
| Rn | Radon |
| H2O | Water |
| H2O2 | Hydrogen peroxide |
| NH3 | Ammonia (B1221849) |
| CH4 | Methane |
| C2H6 | Ethane |
| C3H8 | Propane |
| C4H10 | Butane |
| C5H12 | Pentane |
| C6H14 | Hexane |
| C7H16 | Heptane |
| C8H18 | Octane |
| C2H4 | Ethene |
| C3H6 | Propene |
| C4H8 | Butene |
| C2H2 | Acetylene |
| C3H4 | Propyne |
| C4H6 | Butyne |
| C6H12 | Cyclohexane |
| C6H10 | Cyclohexene |
| C6H8 | Cyclohexadiene |
| C6H6 | Benzene |
| C10H8 | Naphthalene |
| C14H10 | Anthracene |
| CH3OH | Methanol |
| C2H5OH | Ethanol |
| C3H7OH | Propanol |
| C4H9OH | Butanol |
| CH3COOH | Acetic acid |
| HCOOH | Formic acid |
| C2H5COOH | Propionic acid |
| C3H7COOH | Butyric acid |
| (COOH)2 | Oxalic acid |
| HOOC-CH2-COOH | Malonic acid |
| HOOC-(CH2)2-COOH | Succinic acid |
| HOOC-(CH2)3-COOH | Glutaric acid |
| HOOC-(CH2)4-COOH | Adipic acid |
| C6H8O7 | Citric acid |
| C4H6O6 | Tartaric acid |
| C3H6O3 | Lactic acid |
| C6H12O6 | Glucose |
| C12H22O11 | Sucrose |
| C6H10O5 | Starch |
| C6H10O5 | Cellulose |
| (C6H10O5)n | Glycogen |
| C5H10O5 | Ribose |
| C5H10O4 | Deoxyribose |
| C10H16N5O13P3 | Adenosine triphosphate (ATP) |
| C10H15N5O10P2 | Adenosine diphosphate (B83284) (ADP) |
| C10H14N5O7P | Adenosine monophosphate (AMP) |
| C10H13N5O4 | Adenosine |
| C5H5N5 | Adenine |
| C10H12N4O5 | Guanosine |
| C5H5N5O | Guanine |
| C9H11N3O5 | Uridine |
| C4H4N2O2 | Uracil |
| C9H13N3O5 | Cytidine |
| C4H5N3O | Cytosine |
| C10H13N5O3 | Deoxyadenosine |
| C10H12N4O4 | Deoxyguanosine |
| C9H12N2O6 | Thymidine |
| C5H6N2O2 | Thymine |
| C9H13N3O4 | Deoxycytidine |
| C20H24N2O2 | Strychnine |
| C17H19NO3 | Morphine |
| C18H21NO3 | Codeine |
| C20H23NO4 | Papaverine |
| C17H21NO4 | Atropine |
| C17H23NO3 | Scopolamine |
| C33H35N5O5 | Ergotamine |
| C20H25N3O | Lysergic acid diethylamide (LSD) |
| C11H12N2O2 | Serotonin |
| C10H12N2O | Melatonin |
| C9H11NO2 | Dopamine |
| C9H11NO3 | Norepinephrine |
| C9H13NO3 | Epinephrine |
| C5H9NO2 | Proline |
| C6H9N3O2 | Histidine |
| C9H11NO3 | Tyrosine |
| C11H12N2O2 | Tryptophan |
| C6H14N2O2 | Lysine |
| C6H13N3O2 | Arginine |
| C5H11NO2S | Methionine |
| C3H7NO2S | Cysteine |
| C3H7NO2 | Alanine |
| C4H9NO2 | Valine |
| C5H11NO2 | Leucine |
| C6H13NO2 | Isoleucine |
| C2H5NO2 | Glycine |
| C4H7NO4 | Aspartic acid |
| C5H9NO4 | Glutamic acid |
| C4H8N2O3 | Asparagine |
| C5H10N2O3 | Glutamine |
| C3H7NO3 | Serine |
| C4H9NO3 | Threonine |
| C6H5CH2COOH | Phenylacetic acid |
| C6H5CH(OH)COOH | Mandelic acid |
| C6H5(CH2)2COOH | Phenylpropionic acid |
| C6H5CH=CHCOOH | Cinnamic acid |
| C6H5COOH | Benzoic acid |
| C6H4(OH)COOH | Salicylic (B10762653) acid |
| C9H8O4 | Acetylsalicylic acid (Aspirin) |
| C14H18O4S | Sulfasalazine |
| C15H14O3 | Mesalazine |
| C14H14N4O2S | Sulfapyridine |
| C10H10N4O2S | Sulfadiazine (B1682646) |
| C11H12N4O2S | Sulfamerazine |
| C12H14N4O3S | Sulfadoxine |
| C11H12N4O3S | Sulfamethoxazole (B1682508) |
| C12H14N4O4S | Sulfadimethoxine |
| C14H12N4O2S | Sulfaquinoxaline |
| C14H18N4O3 | Trimethoprim |
| C22H24N2O8 | Doxycycline |
| C38H49N9O9 | Minocycline |
| C23H27N3O7 | Tigecycline |
| C38H72N2O12 | Azithromycin |
| C37H67NO13 | Erythromycin |
| C46H77NO17 | Tylosin |
| C33H47NO13 | Clarithromycin |
| C29H53NO9 | Roxithromycin |
| C43H55NO14 | Telithromycin |
| C22H24N2O9 | Oxytetracycline |
| C22H23ClN2O8 | Chlortetracycline |
| C21H21N3O5 | Demeclocycline |
| C17H18FN3O3 | Ciprofloxacin |
| C16H18FN3O3 | Norfloxacin |
| C16H17FN2O3 | Ofloxacin |
| C16H17FN2O3 | Levofloxacin |
| C17H20FN3O4 | Moxifloxacin |
| C19H22FN3O3 | Gatifloxacin |
| C17H19N3O3 | Nalidixic acid |
| C12H12N2O3 | Cinoxacin |
| C15H11FO2 | Flumequine |
| C14H12O5 | Oxolinic acid |
| C13H9N3O5 | Piromidic acid |
| C14H12N4O3 | Pipemidic acid |
| C17H20N8O5 | Folic acid |
| C19H19N7O6 | Methotrexate |
| C18H22N8O5 | Pemetrexed |
| C20H22N8O5 | Raltitrexed |
| C15H12N2O2 | Phenytoin |
| C12H12N2O2 | Carbamazepine |
| C15H10Br2N2O2 | Dibromsalan |
| C13H9Cl3N2O2 | Triclosan |
| C13H9Cl3N2O2 | Triclocarban |
| C12H7Cl3O2 | Hexachlorophene |
| C6H3Cl3O | 2,4,6-Trichlorophenol |
| C6H2Cl4O | 2,3,4,6-Tetrachlorophenol |
| C6HCl5O | Pentachlorophenol |
| C12H8Cl6 | Hexachlorocyclohexane (Lindane) |
| C10H10Cl8 | Chlordane |
| C10H6Cl8 | Heptachlor |
| C12H8Cl6O | Dieldrin |
| C12H8Cl6O | Aldrin |
| C12H8Cl6O | Endrin |
| C10H5Cl7O | Heptachlor epoxide |
| C14H9Cl5 | DDT |
| C14H8Cl4 | DDE |
| C14H10Cl4 | DDD |
| C10H12O | Methoxychlor |
| C15H15Cl3O2 | Mirex |
| C10Cl12 | Kepone |
| C10H16O | Toxaphene |
| C12H10O | Biphenyl |
| C12HnCl(10-n) | Polychlorinated biphenyls (PCBs) |
| C12H4Cl4O2 | Polychlorinated dibenzo-p-dioxins (PCDDs) |
| C12H4Cl4O | Polychlorinated dibenzofurans (PCDFs) |
| C10H19O6PS2 | Malathion |
| C8H19O2PS3 | Parathion |
| C9H21O3PS | Methyl parathion |
| C10H14NO5PS | Diazinon |
| C9H12Cl3NO3PS | Chlorpyrifos |
| C11H15O4PS2 | Dimethoate |
| C7H14NO5P | Glyphosate |
| C3H8NO5P | Glufosinate |
| C6H11N3O | Atrazine |
| C7H13N5 | Simazine |
| C8H15N5 | Propazine |
| C10H19N5 | Terbuthylazine |
| C9H17N5O | Ametryn |
| C10H19N5O | Prometryn |
| C7H12N4 | Metribuzin |
| C12H14N2O3 | Metolachlor |
| C13H18N2O2 | Alachlor |
| C14H20N2O2 | Butachlor |
| C15H22N2O2 | Acetochlor |
| C12H10Cl2O3 | 2,4-D |
| C8H6Cl2O3 | 2,4,5-T |
| C9H9ClO3 | MCPA |
| C10H11ClO3 | Mecoprop |
| C11H13ClO3 | Dichlorprop |
| C15H22O3 | Dicamba |
| C7H6O3 | Picloram |
| C6H3Cl2NO2 | Clopyralid |
| C10H11N3O | Triclopyr |
| C12H11Cl3O3 | Fluroxypyr |
| C17H13Cl2N5O2 | Paraquat |
| C12H14N2 | Diquat |
| C15H22N4O3 | Imazapyr |
| C13H15N3O3 | Imazethapyr |
| C15H19N3O3 | Imazamox |
| C14H17N3O3 | Imazapic |
| C15H19N3O4 | Imazaquin |
| C20H18F3NO4 | Fluazifop-p-butyl |
| C19H15Cl2NO3 | Quizalofop-p-ethyl |
| C19H20ClNO4 | Haloxyfop-methyl |
| C17H13ClF3NO3 | Fenoxaprop-p-ethyl |
| C18H16F3NO4 | Clodinafop-propargyl |
| C15H18N2O7 | Sethoxydim |
| C17H26N2O4 | Clethodim |
| C19H29NO3 | Tralkoxydim |
| C17H23NO3 | Cycloxydim |
| C15H13N3O2S | Sulfometuron-methyl |
| C14H16N4O5S | Chlorsulfuron |
| C15H18N6O5S | Metsulfuron-methyl |
| C16H20N6O5S | Tribenuron-methyl |
| C17H21N5O6S | Thifensulfuron-methyl |
| C13H13N5O4S2 | Nicosulfuron |
| C15H17N5O6S | Rimsulfuron |
| C12H10N4O5 | Foramsulfuron |
| C14H15N5O7S | Iodosulfuron-methyl-sodium |
| C16H18N4O7S | Mesosulfuron-methyl |
| C17H21N5O6S | Propoxycarbazone-sodium |
| C14H16N4O7S | Flucarbazone-sodium |
| C19H17F3N4O3S | Flupyrsulfuron-methyl-sodium |
| C15H15N5O5S | Trifloxysulfuron-sodium |
| C16H14F5N5O5S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C14H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
| C14H14Cl2N2O | Pyroxsulam |
| C16H18N6O5S | Florasulam |
| C16H15F4N5O5S | Diclosulam |
| C14H13Cl2N5O2 | Cloransulam-methyl |
| C15H15F4N5O3 | Flumetsulam |
| C13H11F2N3O2S | Penoxsulam |
Long-term Environmental Fate Predictions
The long-term environmental persistence of the chemical compound this compound, commonly known as Sulfamethazine or Sulfadimidine, is a subject of significant research due to its widespread use as a sulfonamide antibiotic in veterinary medicine. mdpi.comnih.govherts.ac.uk Predictions of its ultimate fate in the environment are complex, involving multiple biotic and abiotic degradation pathways, sorption to soil and sediment, and the potential for bioaccumulation. iastate.eduacs.org
Sulfamethazine is recognized for its relative stability in the environment, which can lead to its prolonged presence in various environmental compartments, including soil, groundwater, and sediments. mdpi.comchemspider.com Its persistence raises concerns about the potential for promoting antibiotic-resistant bacteria. mdpi.com
Biodegradation and Persistence:
Biodegradation is a crucial process influencing the long-term fate of Sulfamethazine, though its efficacy can be highly variable depending on environmental conditions. mdpi.comiastate.edu Studies have shown that while some microorganisms can degrade Sulfamethazine, it is not considered readily biodegradable. researchgate.netbiocrick.com For instance, in biodegradation experiments, the decrease in concentration ranged from 4% for sulfadiazine to 22% for N⁴-acetylsulfamethazine, a metabolite of Sulfamethazine. researchgate.net
The half-life of Sulfamethazine can vary significantly. In surface water, dissipation can be rapid, with reported half-lives (DT50s) ranging from 2.7 to 17.8 days. iastate.edu However, in other scenarios, such as in drinking water treated with sodium hypochlorite, the degradation follows first-order kinetics with a much longer predicted half-life of approximately 37 days. nih.gov The presence of soil and sediment plays a critical role, as Sulfamethazine can move from the water column into the sediment, where it may become a long-term reservoir. iastate.eduacs.org
Research has identified specific microorganisms capable of degrading Sulfamethazine. For example, Bacillus cereus J2, isolated from activated sludge, was able to completely degrade 50 mg/L of Sulfamethazine within 36 hours under optimal conditions. mdpi.com The degradation kinetics in this case were found to conform to the Haldane model. mdpi.com
Modeling Environmental Fate:
Kinetic models are instrumental in predicting the long-term behavior of Sulfamethazine. The degradation in soil and water systems is often described by first-order kinetics. bohrium.com A hydrophobicity-driven kinetic model has been developed to simulate the fate of Sulfamethazine and its transformation products during photocatalytic treatment. nih.gov This model, which incorporates Langmuir-Hinshelwood kinetics, helps in understanding the competitive interactions in the aqueous phase and aligns well with experimental data. nih.gov
The model also distinguishes between hydrophobic and hydrophilic intermediates, noting that hydrophobic intermediates are more readily retained by certain materials like zeolite, while hydrophilic intermediates tend to be more persistent in the aqueous phase. nih.gov
Bioaccumulation Potential:
The potential for Sulfamethazine to bioaccumulate in organisms is another key aspect of its long-term ecological impact. While some models based on physicochemical properties like the octanol-water partition coefficient (Kow) and aqueous solubility predict a low potential for bioconcentration, experimental data provides a more nuanced picture. core.ac.uk
Studies with aquatic organisms have yielded varying bioconcentration factors (BCFs). For instance, in sturgeon (Acipenser schrenkii), the BCF in muscle tissue was found to be 1.19 at a low exposure concentration and 0.61 at a higher concentration, suggesting that Sulfamethazine is not likely to significantly bioconcentrate or biomagnify in the food chain. core.ac.ukacs.org However, other studies have indicated a higher bioaccumulation potential in certain wild fish species. researchgate.netresearchgate.net The presence of sediment can also influence bioaccumulation, with some research showing that it can reduce the uptake of related sulfonamides in fish. researchgate.net
The following tables summarize key data related to the long-term environmental fate predictions for Sulfamethazine.
Table 1: Predicted and Observed Half-life of Sulfamethazine in Different Environmental Compartments
| Environmental Matrix | Condition | Predicted/Observed Half-life (DT50) | Reference(s) |
|---|---|---|---|
| Surface Water | Pond water microcosms | 2.7 - 17.8 days | iastate.edu |
| Surface Water | With swine manure runoff simulation | 4.2 days | acs.org |
Table 2: Bioconcentration Factors (BCF) for Sulfamethazine in Aquatic Organisms
| Organism | Tissue | Exposure Concentration | Bioconcentration Factor (BCF) | Reference(s) |
|---|---|---|---|---|
| Sturgeon (Acipenser schrenkii) | Muscle | Low | 1.19 | core.ac.ukacs.org |
| Sturgeon (Acipenser schrenkii) | Muscle | High | 0.61 | core.ac.ukacs.org |
Table 3: Degradation of Sulfonamides by Microorganisms
| Microorganism | Substrate(s) | Degradation Efficiency | Timeframe | Reference(s) |
|---|---|---|---|---|
| Bacillus cereus J2 | Sulfamethazine (50 mg/L) | 100% | 36 hours | mdpi.com |
| Mixed microbial culture | Sulfamethazine | 18.53% - 100% | 26 - 168 hours | mdpi.com |
Advanced Analytical Methodologies for C12h14n4o2s and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental in the analysis of C12H14N4O2S, providing the necessary separation from complex sample matrices and enabling precise quantification.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound. iarc.frhelixchrom.com It is frequently used for the determination of the compound in pharmaceutical formulations and environmental samples. HPLC methods, often coupled with UV detection, are established for assaying the content of sulfamethazine (B1682506) in various preparations. iarc.fr
A common approach involves reversed-phase HPLC on a C18 column. For instance, a method using a mobile phase of acetonitrile (B52724) and water with phosphoric acid can effectively analyze sulfamethazine. sielc.com For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.com Mixed-mode chromatography, combining reversed-phase and cation-exchange mechanisms, also allows for the analysis of sulfamethazine and other basic drugs without the need for ion-pairing reagents. helixchrom.com The retention time in such systems is controlled by the acetonitrile concentration, buffer concentration, and pH. helixchrom.com
Table 1: Example HPLC Method Parameters for Sulfamethazine Analysis
| Parameter | Condition |
|---|---|
| Column | Coresep 100 mixed-mode |
| Mobile Phase | Acetonitrile (ACN), water, buffer |
| Detection | UV, Mass Spectrometry (MS) |
This table illustrates typical parameters for HPLC analysis of Sulfamethazine.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful tool for the determination of this compound, particularly for identifying its residues in biological samples like animal tissues. nih.goviarc.fr A GC-MS method has been established for the determination of sulfamethazine in swine tissues, offering high accuracy at the 0.1 ppm level and a low detection limit of 0.002 ppm. nih.gov The development of a GC method requires careful optimization of parameters such as the injector temperature to prevent thermal decomposition of the analyte. acs.org For sulfamethazine, an injector temperature of 200°C has been found to be optimal, avoiding decomposition while maximizing the peak area. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for trace analysis of this compound and its metabolites in complex matrices like environmental water samples, milk, and animal tissues. lcms.czedulll.grudg.edu This method offers exceptional sensitivity and selectivity, making it ideal for detecting the low concentrations at which these compounds are often found. udg.edu
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry is frequently employed for the rapid analysis of multiple antibiotic residues, including sulfamethazine. udg.edu Techniques like online solid-phase extraction (SPE) can be automated and integrated with UHPLC-MS/MS systems to enhance sample throughput and reduce manual labor. udg.edu The use of triple quadrupole (QqQ) or quadrupole linear ion trap (QqLIT) mass spectrometers allows for highly selective multiple reaction monitoring (MRM), which is crucial for accurate quantification. lcms.czudg.edu For instance, in the analysis of veterinary drugs in milk, UHPLC coupled with a time-of-flight (ToF) mass spectrometer has been validated for the quantitative screening of numerous antibiotics. mdpi.com
Table 2: Key Parameters in LC-MS/MS Analysis of Sulfamethazine
| Parameter | Description |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Precursor Ion [M+H]⁺ | m/z 279.0910 edulll.grshimadzu.com |
| Product Ions (examples) | m/z 124.0869, 186.0332 edulll.gr |
| Detection | Multiple Reaction Monitoring (MRM) |
This table summarizes key mass spectrometric parameters for the detection of Sulfamethazine.
Spectroscopic and Spectrometric Methods
Spectroscopic and spectrometric methods are indispensable for the structural characterization and quantification of this compound.
UV-Visible Spectrophotometry in Analytical Research
UV-Visible spectrophotometry is a widely used technique for the identification and assay of this compound in pharmaceutical preparations, often in conjunction with HPLC. iarc.fr The compound exhibits characteristic maximum absorbance (λmax) values at approximately 211 nm and 269 nm. caymanchem.com The selection of an appropriate wavelength for analysis is critical and can be influenced by the mobile phase composition in HPLC-UV methods. sielc.com For instance, when using mobile phases with low UV transparency below 230 nm, detection at higher wavelengths is necessary. sielc.com The UV spectrum of sulfamethazine can also be affected by the pH of the medium. sielc.com
Application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the structural elucidation of this compound. chimia.chbrad.ac.uk
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. iarc.frchimia.ch The IR spectrum of sulfamethazine shows characteristic absorption bands. For example, the spectra of sulfonamides exhibit distinct bands corresponding to the sulfone groups and the S-N group. chimia.ch In complexes, shifts in these bands can indicate coordination with metal ions. orientjchem.org
Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, which is essential for confirming its structure. brad.ac.ukacs.org Solid-state NMR (ssNMR) can be particularly useful for studying the polymorphic forms of the compound. brad.ac.uk However, in solution, different forms of the molecule that may be distinct in the solid state might not be distinguishable by NMR. acs.org
Table 3: Spectroscopic Data for Sulfamethazine (this compound)
| Technique | Key Findings |
|---|---|
| UV-Visible | λmax at ~211 nm and 269 nm caymanchem.com |
| Infrared (IR) | Characteristic bands for sulfonamide and pyrimidine (B1678525) moieties chimia.ch |
| ¹H NMR | Provides signals for aromatic and methyl protons acs.org |
| ¹³C NMR | Resolves carbon environments, confirming substituent positions brad.ac.uk |
This table presents a summary of key spectroscopic data for the characterization of Sulfamethazine.
Other Spectrometric Techniques
Beyond conventional chromatographic and mass spectrometric methods, other advanced spectrometric techniques offer enhanced capabilities for the analysis of this compound. High-Resolution Mass Spectrometry (HRMS), particularly techniques like Time-of-Flight (ToF) and Orbitrap, provides highly accurate mass measurements. uoa.gr This allows for confident identification of the target compound and its metabolites, and enables the retrospective analysis of samples for newly identified compounds without requiring re-injection. uoa.gr Ultra-High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UHPLC-ToF-MS) is a powerful tool for the multi-detection quantitative screening of veterinary drug residues, including compounds with the this compound formula, in food matrices like milk. mdpi.com
Infrared (IR) spectroscopy serves as a valuable technique for the structural identification of functional groups within the this compound molecule, aiding in its definitive identification by comparing its spectrum to that of a known standard. alnoor.edu.iqnih.gov Furthermore, the use of a photodiode array (PDA) detector in conjunction with liquid chromatography allows for the acquisition of absorbance spectra across a range of wavelengths. sbq.org.br This LC-PDA method can be used to determine the dissociation constants (pKa values) of the analyte by measuring absorbance spectra at the peak maximum under different pH conditions. sbq.org.br
Advanced Isotopic Analysis for Environmental Fate Studies
Compound-Specific Stable Isotope Analysis (CSIA)
Compound-Specific Stable Isotope Analysis (CSIA) is a powerful analytical tool for investigating the environmental fate of organic pollutants. researchgate.netenviro.wiki This technique measures the ratio of naturally occurring stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H) within a specific compound. rsc.org By analyzing the isotopic composition of this compound in environmental samples, CSIA can help identify its sources and track its transformation pathways. researchgate.netmdpi.com Physical processes such as dilution, sorption, and volatilization typically cause negligible changes in the isotopic ratio of a contaminant. abas.org In contrast, biodegradation and chemical transformation processes often lead to significant and predictable changes, known as isotopic fractionation. rsc.orgabas.org This distinction allows CSIA to provide conclusive evidence of in-situ degradation, a task that is often difficult to achieve with concentration data alone. researchgate.netabas.org The methodology involves separating the target compound from the environmental matrix, typically using gas or liquid chromatography, before introducing it into an isotope ratio mass spectrometer (IRMS) for isotopic analysis. enviro.wikimdpi.com
Tracing Transformation Processes via Isotope Fractionation
Isotope fractionation refers to the change in the isotopic composition of a compound as it undergoes a chemical or biological transformation. nih.gov During a reaction, molecules containing the lighter isotope (e.g., ¹²C) tend to react slightly faster than those with the heavier isotope (e.g., ¹³C), causing the remaining, unreacted pool of the compound to become progressively enriched in the heavier isotope. rsc.org The magnitude of this fractionation provides insight into the reaction mechanism. rsc.orgosti.gov
By measuring the isotopic enrichment of this compound in an environmental system over time, the extent of its degradation can be quantified. researchgate.net This approach is particularly valuable for distinguishing between biotic and abiotic degradation pathways, as different transformation mechanisms can produce distinct isotopic fractionation patterns. enviro.wiki Dual isotope plots, which compare the fractionation of two different elements (e.g., carbon and nitrogen), can further elucidate the specific transformation pathways at a contaminated site. rsc.org While direct studies applying CSIA to this compound are not widely documented, the principles established for other organic contaminants like pesticides and chlorinated solvents are directly applicable. researchgate.netabas.org
The Rayleigh equation is often used to model and quantify the extent of degradation based on the observed isotope fractionation. researchgate.net
Table 1: Principles of Isotope Fractionation in Environmental Analysis
| Concept | Description | Application to this compound Fate Studies |
| Isotope Effect | The difference in reaction rates between molecules with light isotopes (isotopologues) and those with heavy isotopes. rsc.org | Can indicate the specific chemical bonds broken during the degradation of this compound. |
| Isotopic Enrichment | The progressive increase in the proportion of heavy isotopes in the remaining reactant pool as a reaction proceeds. rsc.org | Measuring the ¹³C or ¹⁵N enrichment of this compound can quantify its in-situ biodegradation. abas.org |
| Fractionation Factor (α) | A value representing the extent of isotopic partitioning between the product and the reactant. osti.gov | A specific fractionation factor can be characteristic of a particular degradation pathway (e.g., microbial vs. chemical oxidation). |
| Dual Isotope Plot | A graph comparing the isotope ratios of two different elements (e.g., δ¹³C vs. δ¹⁵N). | Can help differentiate between multiple transformation pathways occurring simultaneously. rsc.org |
Other Specialized Analytical Approaches
Microbial Receptor Assays for Environmental Detection
Microbial receptor assays are specialized analytical tools that utilize the specific binding between a target analyte and a microbial cell or receptor. nih.gov These assays can be highly sensitive and are used for screening purposes. For instance, a microbial receptor assay has been established for the detection of sulfamethazine, a sulfonamide with the same this compound formula, in milk, with a minimum detectable concentration of 5 ng/mL. nih.gov This type of assay relies on the binding reaction between the drug's functional group and receptor sites on added microbial cells. nih.gov
In a related application, receptor-based assays have been used to verify the activity of Albendazole as a quorum sensing inhibitor. nih.gov Molecular docking studies predicted that Albendazole interacts with key amino acid residues in the active sites of bacterial receptor proteins like CviR and LasR. nih.gov This was confirmed using bioassays, demonstrating that such receptor-based systems can be employed to detect the biological activity of this compound in environmental or biological systems. nih.gov These assays can be valuable for screening environmental samples for the presence of compounds that can disrupt microbial communication. nih.gov
Titrimetric and Colorimetric Methods
While modern instrumental methods are dominant, classical titrimetric and colorimetric methods can still find application for the quantification of this compound, particularly for the sulfonamide isomer, sulfamethazine.
Titrimetric Methods: A common titrimetric method for analyzing sulfonamides is the diazotization titration. slideshare.net This method is suitable for aromatic primary amines and involves converting the primary amino group on the sulfamethazine molecule into a diazonium salt using a standard solution of sodium nitrite (B80452) in an acidic medium. The endpoint of the titration is typically determined potentiometrically or with an external indicator. slideshare.net Non-aqueous titrations can also be used for the determination of weakly acidic or basic compounds like sulfonamides in non-aqueous solvents. slideshare.net
Colorimetric Methods: Colorimetric methods involve a chemical reaction that produces a colored product, the intensity of which is proportional to the concentration of the analyte. japsonline.com For sulfonamides, a common approach involves diazotization followed by coupling with a chromogenic agent to form a stable, intensely colored azo dye. The absorbance of the resulting solution is then measured with a spectrophotometer. Although specific colorimetric methods for this compound are not extensively detailed in recent literature, the general principles for sulfonamide analysis are well-established. slideshare.net These methods are often simple and cost-effective, making them suitable for certain quality control applications. japsonline.com
Computational and Theoretical Studies on C12h14n4o2s
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used to understand how a ligand, such as Sulfamethazine (B1682506), might interact with a protein's binding site.
Molecular docking studies have been instrumental in elucidating the interactions between Sulfamethazine and its target enzymes. As a sulfonamide antibiotic, its primary target is dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.gov Docking simulations show that the 4-aminobenzenesulfonamide portion of the molecule is key to its inhibitory action, mimicking the natural substrate, para-aminobenzoic acid (PABA).
Beyond its antibacterial target, the interaction of Sulfamethazine with other proteins has also been investigated. For instance, studies on its binding to heme proteins like myoglobin (B1173299) serve as a model for understanding drug-protein interactions in the body. nih.gov These simulations identify the specific amino acid residues in the binding pocket that form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the ligand. The amino group is often involved in binding with DHPS, while the sulfonamide group is crucial for interactions with other enzymes like carbonic anhydrase. ethz.ch
Table 1: Key Molecular Interactions of Sulfamethazine with Target Proteins
| Target Protein | Interacting Residues (Predicted) | Type of Interaction |
|---|---|---|
| Dihydropteroate Synthase (DHPS) | Conserved residues in the PABA binding site | Hydrogen bonding, Steric hindrance |
| Myoglobin | Residues within the heme pocket | Hydrophobic interactions, Hydrogen bonding |
A primary goal of molecular docking is to predict the binding affinity, which quantifies the strength of the ligand-protein interaction. nih.govmdpi.com This is often expressed as a binding energy (in kcal/mol) or a binding constant (K). Lower binding energies indicate a more stable complex.
Calorimetric studies, which complement computational predictions, have determined the binding affinity of Sulfamethazine with proteins like myoglobin. Isothermal Titration Calorimetry (ITC) experiments revealed a binding constant (K) of 5.36 × 10⁴ M⁻¹ for the Sulfamethazine-myoglobin complex, with a 1:1 binding stoichiometry. nih.gov The corresponding Gibbs free energy change (ΔG) was calculated to be -37.28 kJ/mol, indicating a spontaneous binding process. nih.gov Such experimental data is invaluable for validating and refining the scoring functions used in docking algorithms. mdpi.com The process of molecular recognition is governed by a combination of factors including shape complementarity and the specific chemical interactions between the drug and the protein's active site. nih.govresearchgate.net
Ligand-Protein Interaction Analysis with Target Enzymes
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmpg.de It is a powerful tool for predicting a molecule's geometry, electronic properties, and reactivity. scispace.com
DFT calculations provide detailed information about the electronic landscape of Sulfamethazine. The optimized molecular geometry can be determined and compared with experimental data from X-ray crystallography. researchgate.net Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps are also generated using DFT. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For Sulfamethazine, the oxygen atoms of the sulfonyl group and the nitrogen atoms of the pyrimidine (B1678525) ring typically show negative potential, making them sites for electrophilic attack or hydrogen bond acceptance. The amine group's hydrogen atoms show positive potential. This information is crucial for understanding intermolecular interactions. nih.gov
Table 2: Selected Quantum Chemical Descriptors for Sulfonamides from DFT Studies
| Descriptor | Typical Significance | Relevance to Sulfamethazine |
|---|---|---|
| HOMO Energy | Electron-donating ability | Indicates regions susceptible to electrophilic attack |
| LUMO Energy | Electron-accepting ability | Indicates regions susceptible to nucleophilic attack |
| HOMO-LUMO Gap | Chemical reactivity, stability | A lower gap implies higher reactivity nih.gov |
| Chemical Hardness (η) | Resistance to change in electron configuration | Derived from HOMO-LUMO energies |
DFT is also highly effective for simulating various types of molecular spectra. scm.com Theoretical vibrational frequencies (FT-IR and Raman), electronic transition energies (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental results to confirm the molecular structure. researchgate.netscielo.br
Simulated FT-IR spectra for Sulfamethazine can accurately predict the characteristic vibrational modes, such as the symmetric and asymmetric stretching of the SO2 group, the N-H stretching of the aniline (B41778) and sulfonamide groups, and various vibrations of the aromatic and pyrimidine rings. ethz.chresearchgate.net Similarly, calculated ¹H and ¹³C NMR chemical shifts, after appropriate scaling, generally show good correlation with experimental data, aiding in the assignment of signals to specific atoms in the molecule. scielo.br
Electronic Structure and Reactivity Predictions
Quantum Chemical Calculations and Energy Framework Analysis
Quantum chemical calculations extend beyond DFT to provide a deeper understanding of non-covalent interactions and crystal packing. nih.gov Energy framework analysis is a method used to visualize and quantify the intermolecular interaction energies within a crystal lattice. researchgate.netdntb.gov.ua
This analysis involves calculating the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors in the crystal. The results are then used to construct energy frameworks, which are graphical representations of the strength and topology of the interaction energies. For Sulfamethazine, these analyses reveal that the crystal structure is stabilized by a network of N-H···N and N-H···O hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. researchgate.net This detailed understanding of the solid-state architecture is crucial for studies on polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. researchgate.net
Elucidation of Intermolecular Interactions and Crystal Structures
The arrangement of molecules in a crystal lattice is dictated by a complex network of intermolecular interactions. The study of these interactions is fundamental to crystal engineering, which seeks to design new crystalline solids with desired physical and chemical properties.
The ability of C₁₂H₁₄N₄O₂S isomers to form multicomponent crystals, such as solvates and co-crystals, has been extensively studied. These studies reveal the importance of hydrogen bonding in directing the assembly of molecules.
Solvates: Sulfamethazine (SMZ) has been shown to form solvates with pyridine (B92270) and 3-methylpyridine (B133936) in 1:1 molar ratios. biocrick.com In these structures, intramolecular N-H···N hydrogen bonds are formed between the SMZ molecule and the pyridine solvent molecule. biocrick.com The solvent molecules are not passive occupants of the crystal lattice; they actively participate in strong intermolecular interactions, including three-dimensional hydrogen-bonding networks involving the sulfonyl oxygen atoms and the amine nitrogen atom, which significantly contribute to the stability of the crystal structures. biocrick.com In the pyridine solvate, a short π-π interaction between pyridine rings further stabilizes the crystal packing. biocrick.com
Co-crystals: In a co-crystal with 2-nitrobenzoic acid, the Sulfamethazine molecule forms a heterodimer through robust intermolecular N-H···O and O-H···N hydrogen bonds between its amide group and the acid's carboxylic acid group, creating a cyclic R²₂(8) motif. iucr.org This primary interaction is further supported by secondary aniline N-H···O(sulfone) hydrogen bonds, which link the heterodimers into a two-dimensional sheet structure. iucr.org Similarly, in a co-crystal with salicylic (B10762653) acid, the formation is also driven by hydrogen bonding. acs.org Another isomer, 4-[(E)-(3,4-dimethoxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione, also having the formula C₁₂H₁₄N₄O₂S, features molecules linked by a three-centre N-H···(O)₂ hydrogen bond. iucr.org
| Compound/Co-crystal | Molecular Formula | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|---|
| Sulfamethazine (Sulfadimidine) | C₁₂H₁₄N₄O₂S | Monoclinic | - | van der Waals forces | researchgate.net |
| Sulfamethazine-Pyridine Solvate | C₁₂H₁₄N₄O₂S·C₅H₅N | Orthorhombic | Pna2₁ | N-H···N hydrogen bonds, 3D hydrogen-bonding network, C-H···π interactions, π-π stacking | biocrick.com |
| Sulfamethazine-3-Methylpyridine Solvate | C₁₂H₁₄N₄O₂S·C₆H₇N | Orthorhombic | P2₁2₁2₁ | N-H···N hydrogen bonds, 3D hydrogen-bonding network | biocrick.commendeley.com |
| Sulfamethazine-2-Nitrobenzoic Acid Co-crystal | C₁₂H₁₄N₄O₂S·C₇H₅NO₄ | Orthorhombic | Pna2₁ | N-H···O and O-H···N hydrogen bonds (R²₂(8) motif), N-H···O(sulfone) hydrogen bonds | iucr.org |
| 4-[(E)-(3,4-dimethoxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione | C₁₂H₁₄N₄O₂S | - | - | Three-centre N-H···(O)₂ hydrogen bond | iucr.org |
Conformational Analysis and Stability Studies
The molecule of C₁₂H₁₄N₄O₂S is not rigid; it possesses conformational flexibility, primarily around the sulfonamide linkage.
In the crystal structure of Sulfadimidine, the conformation about the S(8)-N(11) bond is defined by a torsional angle of 84.2(6)°. researchgate.net The benzene (B151609) and pyrimidine ring systems are not coplanar, with the dihedral angle between them being significant. researchgate.netiucr.org In a co-crystal with 2-nitrobenzoic acid, this dihedral angle was found to be 88.96(18)°. iucr.org This twisted conformation is a common feature of this class of compounds.
Stability studies, both experimental and theoretical, provide critical information on the behavior of the compound under various conditions.
Thermal Stability: Thermal analysis of Sulfadimidine revealed that the crystal maintains its stability up to 210 °C. researchgate.net Another isomer, Sulfisomidine, is also noted for its stability. vulcanchem.com Sulfamethazine is generally stable under recommended storage conditions, though it may be sensitive to light. chembk.comnih.gov
Thermodynamic Stability: For the Sulfamethazine–salicylic acid (1:1) co-crystal, calorimetric studies have been performed to determine its thermodynamic stability. acs.org The results showed that the Gibbs free energy of co-crystal formation from the individual solid components is negative over a wide temperature range, indicating that the co-crystal is the thermodynamically stable phase compared to a simple physical mixture. acs.org The formation process was found to be endothermic and driven by a favorable increase in entropy. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery and environmental science for predicting the activity of new compounds and for understanding the mechanisms of action.
Development of Predictive Models for Biological Activity (Non-Clinical Focus)
QSAR models have been developed for sulfonamides to predict a range of biological activities. The general workflow involves drawing the 3D structures of the molecules, optimizing their geometry using quantum chemical methods, and then calculating a large number of molecular descriptors that encode structural, electronic, and physicochemical features. japsonline.com
For sulfa drugs, QSAR studies have been reported that correlate their antibacterial activities with their structure, often using topological indices. ebi.ac.uk These models can help in understanding the activity of more complex molecules, such as Mannich bases, that use sulfa drugs as building blocks. ebi.ac.uk While specific, detailed QSAR models exclusively for C₁₂H₁₄N₄O₂S isomers are not extensively detailed in the literature, the principles are well-established for this class of compounds. The process involves selecting the most relevant descriptors from the large pool of calculated ones using statistical techniques like Genetic Algorithms (GA) and then building a predictive model using methods such as Multiple Linear Regression (MLR) or more complex machine learning algorithms. japsonline.comarxiv.org
These predictive models are crucial for non-clinical applications, such as assessing environmental impact. For instance, understanding the factors that govern the binding of sulfonamides to soil organic matter is important for predicting their environmental fate. ebi.ac.uk
Identification of Key Structural Descriptors
The success of a QSAR model hinges on the identification of the correct molecular descriptors that govern the biological activity. For sulfonamides and related structures, several classes of descriptors have been found to be important.
In a QSAR study on a series of Sulfathiazole derivatives (a related sulfonamide), the following descriptors were identified as having a significant influence on the antitubercular activity arxiv.org:
Constitutional Descriptors: These include OxygensCount and HydrogensCount, which represent the total number of oxygen and hydrogen atoms, respectively. arxiv.org
Topological Descriptors: The SaaScount descriptor, signifying the number of sulfur atoms connected with single and aromatic bonds, and the SsOHE-index, an electrotopological state descriptor, were found to be relevant. arxiv.org
Geometrical Descriptors: The MomInertiaX (Moment of Inertia) was identified as a key parameter. arxiv.org
Physicochemical Descriptors: PolarSurfaceArea and SLogP (an indicator of hydrophilicity/hydrophobicity) were also critical in the predictive models. arxiv.org
For other sulfonamide QSAR models, distance-based topological indices and eigenvalue-based (EVA) descriptors have also proven effective. ebi.ac.uknih.gov The BalabanJ index, a topological descriptor, was part of a successful model for predicting antifungal activity in a different class of compounds. japsonline.com These descriptors collectively capture the electronic, steric, and hydrophobic properties of the molecules, which are the primary determinants of their interaction with biological targets.
| Descriptor Type | Descriptor Name | Description | Relevance | Reference |
|---|---|---|---|---|
| Physicochemical | Polar Surface Area (PSA) | Sum of surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. | Relates to membrane permeability and molecular interactions. | arxiv.org |
| Physicochemical | SLogP | Logarithm of the partition coefficient between n-octanol and water. | Measures the hydrophobicity of a molecule. | arxiv.org |
| Geometrical | Moment of Inertia | A measure of an object's resistance to changes to its rotation. | Describes the mass distribution and shape of the molecule. | arxiv.org |
| Topological | BalabanJ / SsOHE-index | Indices derived from the molecular graph that quantify aspects of molecular size, shape, and branching. | Correlates molecular structure with activity without needing 3D coordinates. | japsonline.comarxiv.org |
| Constitutional | Atom Counts (e.g., OxygensCount) | Simple counts of specific atom types in the molecule. | Basic descriptor that can contribute to activity models. | arxiv.org |
Future Research Directions and Sustainable Development Considerations for C12h14n4o2s
Development of Novel Degradation Technologies
Conventional wastewater treatment plants often exhibit low removal efficiency for sulfamethazine (B1682506), necessitating the development of more effective degradation methods. frontiersin.org Future research is increasingly focused on advanced and targeted technologies to ensure the complete removal of this compound from the environment.
Advanced Oxidation Processes (AOPs) are promising methods for degrading persistent organic pollutants like sulfamethazine by generating highly reactive hydroxyl radicals (•OH). academie-sciences.frmdpi.com These radicals can non-selectively attack organic molecules, ideally leading to their complete mineralization into carbon dioxide, water, and inorganic ions. mdpi.com
Several AOPs have shown high efficacy in degrading sulfamethazine. For instance, a novel UV/MgO2 system demonstrated remarkable removal efficiency, with a pseudo-first-order reaction constant of 0.4074 min-1. nih.gov Another study highlighted a three-dimensional electrocatalytic system coupled with peroxymonosulfate (B1194676) (PMS) advanced oxidation, which achieved a 99.56% removal efficiency and an 88.63% mineralization rate in 90 minutes. researchgate.net
Future research should focus on optimizing these processes to overcome current limitations, such as the high cost and weak UV penetration in water for some AOPs. sci-hub.se Combining different AOPs or integrating them with other treatment methods, such as biological degradation, could enhance mineralization and reduce treatment costs. academie-sciences.fr For example, using an electro-Fenton process as a pretreatment step can convert sulfamethazine into more biodegradable intermediates, which can then be treated biologically. academie-sciences.fr
Table 1: Performance of Various Advanced Oxidation Processes for Sulfamethazine Degradation
| AOP Technique | Catalyst/System | Removal Efficiency (%) | Mineralization Rate (%) | Reaction Time | Reference |
|---|---|---|---|---|---|
| UV/MgO2 | MgO2 | High | - | - | nih.gov |
| 3D Electro-catalytic/PMS | Md-Cu-Ni | 99.56 | 88.63 | 90 min | researchgate.net |
| Photocatalysis/Persulfate | MIL-53(Fe)/ZnO | 100 | ~78 | 30 min | eeer.org |
This table is interactive. Click on the headers to sort the data.
Bioremediation offers an economical and environmentally friendly alternative to physicochemical methods for removing sulfamethazine. mdpi.com This approach utilizes the metabolic capabilities of microorganisms to degrade contaminants. Several bacterial strains have been identified that can degrade sulfamethazine, sometimes using it as their sole source of carbon and energy. mdpi.comresearchgate.netresearchgate.net
For example, Bacillus cereus J2, isolated from activated sludge, was able to completely degrade 50 mg/L of sulfamethazine within 36 hours under optimal conditions. mdpi.com Another study identified a thermophilic bacterium, Geobacillus sp. S-07, capable of degrading sulfamethazine at 70 °C. researchgate.net The development of microbial consortia, such as a combination of the microalga C. vulgaris and the fungus A. oryzae, has also shown promise in enhancing the biodegradation of a mixture of antibiotics including sulfamethazine. mdpi.com
Future research should focus on "omics" and "meta-omics" techniques to gain deeper insights into the metabolic pathways and genetic machinery involved in sulfamethazine degradation. researchgate.netnih.gov This knowledge will be crucial for metabolic engineering approaches aimed at enhancing the degradation capabilities and metabolic diversity of microorganisms for more effective and targeted bioremediation. nih.gov
Table 2: Microorganisms with Demonstrated Sulfamethazine Degradation Capability
| Microorganism | Degradation Conditions | Degradation Efficiency | Key Findings | Reference |
|---|---|---|---|---|
| Bacillus cereus J2 | 30 °C, pH 8 | 100% of 50 mg/L in 36h | Can use sulfamethazine as sole carbon source. | mdpi.com |
| Geobacillus sp. S-07 | 70 °C | Effective removal | Thermophilic degradation. | researchgate.net |
| Microbacterium sp. C448 | Soil microcosms | Mineralization up to 57% in 46 days | Antibiotrophic strain, degradation depends on competition. | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Enhanced Advanced Oxidation Processes for Complete Mineralization
Strategies for Mitigating Environmental Impact
Beyond degradation technologies, a holistic approach to mitigating the environmental impact of sulfamethazine involves strategies to reduce its entry into the environment and the implementation of effective regulatory frameworks.
Innovations in waste management are also crucial. The use of biochar, a charcoal-like substance produced from organic waste, has shown potential for the remediation of soil and water contaminated with sulfonamides. frontiersin.org Biochar can adsorb sulfamethazine, preventing its migration into the wider environment. dntb.gov.ua Furthermore, developing integrated waste management facilities can help recover resources and reduce the bulk of waste requiring disposal. frontiersin.org Another innovative approach is the transformation of waste into energy, which can serve as an alternative fuel source for industrial processes. cemexventures.com
Effective environmental protection requires robust policy and regulatory frameworks. Currently, there are no federal regulations in the United States limiting the levels of pharmaceuticals like sulfamethazine in wastewater or drinking water, though some have been added to contaminant candidate lists for further evaluation. acs.org Globally, the regulation of emerging contaminants is in its early stages in many countries. mdpi.com
There is a need for stricter controls over the production, distribution, and disposal of pharmaceuticals. explorationpub.com This includes establishing monitoring systems to detect their presence in the environment and setting permissible limits for their release. mdpi.com International collaboration is necessary to harmonize regulatory standards and share research findings to develop effective global policies. explorationpub.comresearchgate.net
Source Reduction and Waste Management Innovations
Green Chemistry Principles in C12H14N4O2S Lifecycle
Applying the principles of green chemistry across the entire lifecycle of sulfamethazine is essential for sustainable development. scribd.com Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scribd.comacs.org
This can be applied from the drug discovery and synthesis phase to its end-of-life management. For instance, mechanochemistry, which involves chemical reactions conducted with minimal or no solvents, is a greener alternative for preparing pharmaceutical compounds. nih.gov In the context of waste management, the use of agro-waste to produce biochar for remediation aligns with green chemistry principles by preventing waste and utilizing renewable feedstocks. preprints.org
Future efforts in drug discovery should consider the entire lifecycle of a new drug, aiming for active pharmaceutical ingredients that are designed to mineralize after use. diva-portal.org This "cradle-to-grave" or "cradle-to-cradle" approach is fundamental to achieving a truly sustainable pharmaceutical industry. diva-portal.org
Sustainable Synthetic Routes
Traditional chemical synthesis routes for sulfonamides have often involved the use of hazardous organic solvents and toxic reagents, generating significant chemical waste. mdpi.comsci-hub.se Modern research is pivoting towards green chemistry principles to develop more sustainable and environmentally benign synthetic methods.
Key strategies in developing sustainable synthetic routes include:
Use of Green Solvents: A primary focus is replacing toxic organic solvents with environmentally friendly alternatives. Water has been successfully used as a solvent for sulfonamide synthesis, often in conjunction with a simple base like sodium carbonate (Na2CO3) to scavenge HCl byproducts. mdpi.comsci-hub.sersc.org This approach not only reduces solvent toxicity but also simplifies product isolation, which can often be achieved through filtration after acidification. mdpi.comrsc.org
Deep Eutectic Solvents (DES): DES are emerging as another class of green solvents for sulfonamide synthesis. One novel method involves a copper-catalyzed reaction using a DES as the medium, which avoids the use of volatile organic compounds (VOCs). ua.es
Atom Economy and Efficient Catalysis: Researchers are exploring new reaction pathways that maximize the incorporation of starting materials into the final product (high atom economy). A copper-catalyzed, three-component reaction of triarylbismuthines, Na2S2O5, and nitro compounds in a DES has been shown to be an effective and green method for producing sulfonamides. ua.esthieme-connect.com This process minimizes toxic by-products, as the bismuth salts can be easily removed by precipitation in water. ua.es
Mechanochemistry: Mechanochemical synthesis, which involves reactions conducted by grinding solid reactants together, represents a solvent-free green chemistry approach. A three-component coupling reaction using this method has been developed to produce diverse sulfonamides under palladium-catalyzed conditions, offering a strategy that can be scaled up to gram-scale production. thieme-connect.com
| Method | Key Principle | Advantages | Reference |
|---|---|---|---|
| Aqueous Synthesis | Use of water as a green solvent | Eliminates toxic organic solvents, simple product isolation, environmentally benign. | mdpi.comsci-hub.sersc.org |
| Deep Eutectic Solvents (DES) | Use of DES as a recyclable, non-volatile solvent | Avoids VOCs, high atom economy, easy by-product removal. | ua.esthieme-connect.com |
| Mechanochemistry | Solvent-free reaction conditions | Reduces waste, allows for diverse structures, scalable. | thieme-connect.com |
Biodegradable Derivative Design
A significant environmental concern with sulfonamides like sulfamethazine is their persistence and incomplete degradation in ecosystems. mdpi.comnih.gov Designing new derivatives that are inherently more biodegradable is a critical research frontier for sustainable pharmaceutical development.
Future design strategies are informed by understanding existing biodegradation pathways:
Targeting Microbial Enzymes: A promising approach is to design molecules that can be readily broken down by common microbial enzymes. For example, the drug Sulfasalazine is a prodrug that is cleaved by azo reductase enzymes in the colon into an antibiotic (sulfapyridine) and an anti-inflammatory agent (5-aminosalicylic acid). nih.gov Future research could design sulfamethazine derivatives incorporating similar azo linkages to promote cleavage into smaller, more easily degradable, or non-toxic molecules in environmental settings. nih.gov
Modifying Substituents: The chemical structure of the substituents on the sulfonamide molecule significantly influences its biodegradability. Studies have shown that the N1-substituents on the sulfonamide core affect degradation rates. nih.gov Research indicates that substituents with higher electron-donating potential can enhance the efficiency of biodegradation. nih.gov This principle can be used to rationally design new derivatives with optimized electronic properties that make them more susceptible to microbial attack, particularly the cleavage of the S-C and S-N bonds. nih.gov
Understanding Degradation Pathways: While many sulfonamides are not considered readily biodegradable, specific bacterial strains and pathways for their degradation have been identified. mdpi.comoup.com The primary degradation often involves the cleavage of the S-N bond. mdpi.com Designing derivatives where this bond is more accessible or labile could accelerate environmental degradation. Knowledge of the specific metabolites produced during degradation is crucial to ensure that the resulting products are less toxic than the parent compound. mdpi.com
| Design Strategy | Mechanism | Example/Principle | Reference |
|---|---|---|---|
| Enzyme-Targeted Moieties | Incorporate chemical bonds (e.g., azo linkage) that are cleavable by common environmental microbial enzymes. | Inspired by the bacterial degradation of Sulfasalazine. | nih.gov |
| Substituent Modification | Alter the electronic properties of N1-substituents to enhance susceptibility to microbial degradation. | Substituents with higher electron-donating potential can increase biodegradation rates. | nih.gov |
| Pathway-Informed Design | Modify the core structure to facilitate known degradation steps, such as S-N bond cleavage. | Focus on making the molecule more amenable to attack by known degrading microbes like Paenarthrobacter sp. or Bacillus cereus. | mdpi.comnih.gov |
Interdisciplinary Research on this compound
Addressing the environmental challenges posed by sulfamethazine requires a convergence of disciplines, from molecular biology to computational science. Interdisciplinary approaches are essential for a holistic understanding of the compound's fate, effects, and risks.
Integration of Omics Technologies in Environmental Studies
Omics technologies (genomics, transcriptomics, proteomics, metabolomics) provide powerful tools to investigate the interactions between sulfamethazine and environmental systems at a molecular level.
Genomics and Metagenomics: These tools are crucial for identifying the microorganisms and specific genes responsible for sulfonamide degradation and resistance. For instance, genomics has been used to identify the functional strain Paenarthrobacter sp., which can degrade multiple sulfonamides, and to elucidate the genetic basis of the degradation pathway. nih.gov In environmental monitoring, quantitative PCR (qPCR) and nanopore sequencing are used to track the abundance and spread of sulfonamide resistance genes (sul1, sul2) and mobile genetic elements like integrons (intI1) in aquatic systems following wastewater discharge. researchgate.net
Transcriptomics and Proteomics: These approaches can reveal how organisms respond to sulfamethazine exposure. Analyzing transcriptional responses in organisms like zebrafish can identify the specific detoxification pathways that are perturbed by the presence of the antibiotic. nih.gov This helps in assessing the toxicological impact on non-target aquatic life.
Metabolomics: By analyzing the small-molecule metabolites, researchers can map the precise biodegradation pathways of sulfamethazine. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) have been used to identify intermediate products during the degradation of sulfamethazine by strains like Bacillus cereus J2, providing a detailed picture of the biotransformation process. mdpi.com
Advanced Modeling for Predictive Environmental Science
Computational modeling is becoming indispensable for predicting the environmental behavior of contaminants like sulfamethazine and for conducting risk assessments.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models: These models establish mathematical relationships between the chemical structure of a compound and its properties or activities. QSAR models have been developed to predict the toxicity of sulfonamides based on their quantum chemical descriptors, offering a rapid and cost-effective alternative to experimental testing. plapiqui.edu.ar Similarly, Quantitative Structure–Retention Relationship (QSRR) models can predict key environmental properties like lipophilicity, which influences how the compound partitions in the environment. mdpi.com
Environmental Fate and Transport Models: Process-based models are used to simulate the movement and transformation of sulfamethazine in complex ecosystems. Hydrodynamic water quality models can predict the concentrations of the compound in different parts of a water body, such as a reservoir, helping to identify potential hotspots of contamination and risk. nih.gov Other models focus on specific environmental compartments, such as pedotransfer functions that estimate the sorption of sulfonamides to different soil types, a key parameter for assessing groundwater contamination risk. mdpi.com
Machine Learning and Artificial Intelligence (AI): Advanced data-driven approaches are being increasingly applied. Machine learning algorithms can improve the prediction of complex environmental processes, such as the adsorption of sulfonamides onto materials like biochar. researchgate.net AI and the Internet of Things (IoT) are poised to revolutionize environmental monitoring by enabling real-time analysis of sensor data to detect and track pollutants. frontiersin.org
| Approach | Discipline | Application to Sulfamethazine (this compound) | Reference |
|---|---|---|---|
| Genomics | Molecular Biology | Identifying degrading microbes and resistance genes (sul1, sul2). | nih.govresearchgate.net |
| Metabolomics | Analytical Chemistry | Mapping biodegradation pathways and identifying metabolites. | mdpi.com |
| QSAR/QSPR Modeling | Computational Chemistry | Predicting toxicity and environmental properties based on chemical structure. | plapiqui.edu.armdpi.com |
| Fate and Transport Modeling | Environmental Engineering | Simulating the distribution and persistence of the compound in water and soil. | nih.govmdpi.com |
| Machine Learning | Computer Science | Improving predictive models for environmental behavior, such as sorption. | researchgate.net |
Q & A
Q. What spectroscopic techniques are essential for characterizing C₁₂H₁₄N₄O₂S?
Key methods include:
- X-ray crystallography for unambiguous structural determination (e.g., SHELX programs for refinement , orthorhombic crystal system with Pna2₁ space group ).
- Mass spectrometry (MS) with quadrupole-time-of-flight (Q-TOF) instrumentation to confirm exact mass (278.0837 for [M+H]⁺) and isotopic patterns .
- Elemental analysis to validate stoichiometry (e.g., calculated C: 51.78%, H: 5.07%, N: 20.13% vs. experimental results ).
Q. How should solubility properties inform experimental design for sulfamethazine?
- Water solubility (150 mg/100 mL at 29°C) and acetone solubility (50 mg/mL) dictate solvent selection for synthesis and dissolution studies.
- Low solubility in aqueous media may require co-solvents (e.g., ethanol) or pH adjustment (pKa 7.4 and 2.65 ).
Q. What synthetic routes are reported for sulfamethazine?
- Common approaches involve coupling 4-aminobenzenesulfonamide with 4,6-dimethyl-2-aminopyrimidine. Derivatives (e.g., S-substituted triazoles) are synthesized via nucleophilic substitution, validated by LC-MS and elemental analysis .
Q. How is thermal stability assessed for sulfamethazine?
- Melting point determination (197°C ) and thermogravimetric analysis (TGA) ensure stability under storage (recommended 2–8°C ).
Advanced Research Questions
Q. How can discrepancies in crystallographic data be resolved?
- Use iterative refinement in SHELXL to address anomalies (e.g., R values >0.04 ). Cross-validate with spectroscopic data (e.g., IR/Raman for functional groups) and computational modeling.
Q. What strategies address contradictions between theoretical and experimental elemental analysis?
- Re-examine synthesis purity (e.g., byproducts in S-substituted derivatives ). Apply statistical methods (e.g., Grubbs’ test) to identify outliers and repeat analyses under controlled conditions.
Q. How is isotopic labeling analyzed in sulfamethazine using MS?
- Use high-resolution MS (e.g., [¹³C₆]-sulfadimerazine ) to distinguish labeled vs. unlabeled species. Compare measured accurate mass (e.g., 284.29 g/mol for [¹³C₆] isotopologue ) against theoretical values.
Q. How to validate sulfamethazine purity in complex mixtures?
- Employ UPLC-Q-TOF/MS with fragmentation patterns (e.g., characteristic ions at m/z 186.03365 and 124.08719 ). Cross-reference with spectral libraries and spiked controls.
Q. How to design a study assessing sulfamethazine’s antiproliferative activity?
- Use colorectal cancer cell lines with dose-response curves (IC₅₀ determination).
- Include positive controls (e.g., 5-fluorouracil) and triplicate replicates for statistical rigor.
Q. How to address polymorph identification challenges?
- Combine X-ray diffraction (e.g., orthorhombic vs. monoclinic forms ) with differential scanning calorimetry (DSC) to detect phase transitions. Vary crystallization solvents (e.g., ethanol vs. DMF) to induce polymorphic shifts.
Methodological Notes
- Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant ) to experimental workflows. For instance, conflicting bioactivity data may arise from impurity profiles; address via orthogonal purification (HPLC) and retesting.
- Data Interpretation : Use PICO frameworks to structure hypotheses (e.g., "In sulfamethazine derivatives (Population), does S-substitution (Intervention) improve antiproliferative efficacy (Outcome) compared to parent compounds (Comparison)?").
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
